Cas no 156213-22-8 (10H-Phenothiazine,2-methoxy-10-[[(1S,9aR)-octahydro-2H-quinolizin-1-yl]acetyl]- (9CI))
![10H-Phenothiazine,2-methoxy-10-[[(1S,9aR)-octahydro-2H-quinolizin-1-yl]acetyl]- (9CI) structure](https://it.kuujia.com/scimg/cas/156213-22-8x500.png)
156213-22-8 structure
Nome del prodotto:10H-Phenothiazine,2-methoxy-10-[[(1S,9aR)-octahydro-2H-quinolizin-1-yl]acetyl]- (9CI)
10H-Phenothiazine,2-methoxy-10-[[(1S,9aR)-octahydro-2H-quinolizin-1-yl]acetyl]- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 10H-Phenothiazine,2-methoxy-10-[[(1S,9aR)-octahydro-2H-quinolizin-1-yl]acetyl]- (9CI)
- DTXSID10935399
- (1S-trans)-2-Methoxy-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine
- 156213-22-8
- 10H-Phenothiazine, 2-methoxy-10-((octahydro-2H-quinolizin-1-yl)acetyl)-, (1S-trans)-
- 1-(2-Methoxy-10H-phenothiazin-10-yl)-2-(octahydro-2H-quinolizin-1-yl)ethan-1-one
-
- Inchi: InChI=1S/C24H28N2O2S/c1-28-18-11-12-23-21(16-18)26(20-9-2-3-10-22(20)29-23)24(27)15-17-7-6-14-25-13-5-4-8-19(17)25/h2-3,9-12,16-17,19H,4-8,13-15H2,1H3/t17-,19+/m0/s1
- Chiave InChI: RWBZLDHRVNXFQH-PKOBYXMFSA-N
- Sorrisi: COC1C=CC2=C(N(C3=CC=CC=C3S2)C(C[C@@H]2CCCN3CCCC[C@H]23)=O)C=1
Proprietà calcolate
- Massa esatta: 408.18734
- Massa monoisotopica: 408.187149
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 29
- Conta legami ruotabili: 3
- Complessità: 587
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.6
- Superficie polare topologica: 58.1
Proprietà sperimentali
- Densità: 1.28
- Punto di ebollizione: 631.8°Cat760mmHg
- Punto di infiammabilità: 335.9°C
- Indice di rifrazione: 1.665
- PSA: 32.78
10H-Phenothiazine,2-methoxy-10-[[(1S,9aR)-octahydro-2H-quinolizin-1-yl]acetyl]- (9CI) Letteratura correlata
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451
-
5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
156213-22-8 (10H-Phenothiazine,2-methoxy-10-[[(1S,9aR)-octahydro-2H-quinolizin-1-yl]acetyl]- (9CI)) Prodotti correlati
- 2137493-32-2(3,4-Morpholinedicarboxylic acid, 2-methyl-, 3-(chloromethyl) 4-(1,1-dimethylethyl) ester)
- 2248878-53-5(4-(2-methylcyclopropanecarbonyl)morpholin-2-ylmethanesulfonyl fluoride)
- 1705212-41-4(N-[2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-oxoethyl]benzamide)
- 791081-08-8(1-(carbamoylamino)-3-methyl-1-oxobutan-2-yl 2-chloropyridine-3-carboxylate)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 2228360-67-4(1-(2,5-dimethylphenyl)-2-fluoroethan-1-ol)
- 1335969-85-1((2R)-1-(2-fluoro-6-methylphenyl)propan-2-amine)
- 35265-81-7(7-Methylthieno3,2-Dpyrimidine-2,4(1H,3H)-dione)
- 113741-09-6(1,4-Butanediamine,2,2-difluoro-)
- 101080-17-5(5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide)
Fornitori consigliati
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
